![molecular formula C19H17N5O5 B2616102 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-58-7](/img/structure/B2616102.png)
9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde, 5-methylfuran-2-carboxylic acid, and a purine derivative. The synthetic route may involve:
Condensation Reactions: Combining the aromatic aldehyde with the furan derivative under acidic or basic conditions.
Cyclization: Forming the purine ring system through intramolecular cyclization reactions.
Amidation: Introducing the carboxamide group through reactions with amines or ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of furanones and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of various functional groups such as halides, hydroxyls, and amines.
Scientific Research Applications
1. Antiviral Activity
Research indicates that compounds with similar structures to 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibit significant antiviral properties. For instance, derivatives have shown efficacy against viral targets such as Hepatitis C Virus (HCV) and Dengue Virus (DENV). The mechanism of action is believed to involve the inhibition of viral polymerases, which are crucial for viral replication.
Case Study: Antiviral Efficacy Testing
A study evaluating the antiviral efficacy of purine derivatives reported that certain analogs demonstrated an EC50 value in the low micromolar range against HCV polymerase. While specific data for this compound is still limited, its structural similarities suggest potential antiviral properties warranting further investigation.
2. Antioxidant Properties
The antioxidant capabilities of this compound are notable due to the presence of the dimethoxyphenyl group, which enhances its ability to scavenge free radicals. This property can be beneficial in reducing oxidative stress associated with various diseases.
Case Study: Antioxidant Activity Assessment
In vitro studies have shown that purine derivatives can effectively reduce oxidative stress markers. Compounds with modifications in their phenyl rings exhibited enhanced antioxidant activity, indicating that structural variations can significantly impact efficacy.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to inflammatory pathways. Notably, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory mediators.
Case Study: COX Inhibition
Research on structurally similar compounds revealed that they could inhibit COX enzymes effectively, suggesting that this compound may also possess similar enzyme-inhibitory activities.
Mechanism of Action
The mechanism of action of 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
What sets 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity
Biological Activity
The compound 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic uses.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The starting materials often include derivatives of purines and substituted phenyl compounds. For instance, the synthesis pathway may involve the condensation of 2,4-dimethoxyphenyl derivatives with 5-methylfuran under specific reaction conditions to yield the target compound.
Anticancer Activity
Several studies have investigated the anticancer properties of purine derivatives similar to the compound . For instance, research has shown that certain purine derivatives exhibit significant cytotoxicity against various cancer cell lines. In a study focusing on purine analogs, compounds demonstrated varying degrees of activity against leukemia and solid tumors, with some exhibiting IC50 values in the low micromolar range .
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | MDA-MB-231 | Not specified | |
Related Purine Derivative | L1210 Leukemia | >20 | |
Another Purine Analog | CCRF-CEM Leukemia | 6.7 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested for their ability to inhibit bacterial growth. For example, derivatives with furan rings have shown activity against various Gram-positive and Gram-negative bacteria, indicating that modifications in the structure can enhance or diminish biological efficacy .
The mechanism by which this compound exerts its biological effects may involve interactions with cellular enzymes or receptors. Research indicates that purine derivatives can act as enzyme inhibitors or modulators of signaling pathways critical for cell proliferation and survival. For instance, some studies suggest that these compounds can inhibit DNA synthesis or interfere with metabolic pathways in cancer cells .
Case Studies
- In Vitro Studies : A study conducted on a series of purine derivatives demonstrated that modifications at specific positions on the purine ring significantly affected their cytotoxicity against cancer cell lines. The presence of electron-donating groups like methoxy enhances activity compared to unsubstituted analogs .
- In Vivo Studies : Limited in vivo data are available for this specific compound; however, related studies indicate that certain purine derivatives can reduce tumor size in animal models when administered at therapeutic doses .
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5/c1-9-4-7-12(29-9)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)11-6-5-10(27-2)8-13(11)28-3/h4-8H,1-3H3,(H2,20,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDDXLRGKAWBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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